Gelsemicine

Analgesic Potency ED50 Comparison Gelsemium Alkaloids

Gelsemicine (CAS 6887-28-1) is the most acutely toxic Gelsemium alkaloid (LD50 0.1–0.2 mg/kg, mouse), 300- to 500-fold more toxic than gelsemine. Its high-affinity GABAA receptor binding (-10.88 kcal/mol) and selective VRG neuron inhibition make it the definitive tool for CNS inhibitory neurotransmission, respiratory depression, and Gelsemium poisoning antidote modeling. With ~100× greater analgesic potency (ED50 8.43 μg/kg) than gelsemine, it enables maximal-efficacy, minimal-dose pain studies. A reference compound for SAR within the cytotoxic gelsedine subgroup. Choose gelsemicine when class-level analogs fail—substitution risks experimental failure and safety incidents.

Molecular Formula C20H26N2O4
Molecular Weight 358.4 g/mol
CAS No. 6887-28-1
Cat. No. B150162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGelsemicine
CAS6887-28-1
Molecular FormulaC20H26N2O4
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCCC1C2CC3C4(CC(C2CO3)N1)C5=C(C=C(C=C5)OC)N(C4=O)OC
InChIInChI=1S/C20H26N2O4/c1-4-15-12-8-18-20(9-16(21-15)13(12)10-26-18)14-6-5-11(24-2)7-17(14)22(25-3)19(20)23/h5-7,12-13,15-16,18,21H,4,8-10H2,1-3H3/t12-,13+,15-,16+,18-,20+/m1/s1
InChIKeyRIHQHYIWKHVLRH-XKTBTPLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gelsemicine (CAS 6887-28-1): Sourcing the Most Potent and Selective Gelsemium Indole Alkaloid for CNS and Toxicology Research


Gelsemicine (CAS 6887-28-1) is an indole alkaloid isolated from Gelsemium sempervirens and G. elegans, distinguished within its class as the most acutely toxic constituent yet identified [1]. It belongs to the gelsedine-type subgroup of Gelsemium alkaloids, characterized by a complex spiro-oxindole core structure [2]. In pharmacological models, gelsemicine demonstrates high-affinity interactions with central nervous system (CNS) inhibitory receptors, including glycine receptors (GlyRs) and GABAA receptors, which underpin both its potent analgesic effects and its narrow therapeutic index [3].

Why Gelsemicine Cannot Be Interchanged with Other Gelsemium Alkaloids


Substituting gelsemicine with its more abundant congeners—such as gelsemine or koumine—is scientifically invalid due to fundamental differences in both potency and toxicity. While all three alkaloids exhibit analgesic activity, their effective doses (ED50) and lethal doses (LD50) differ by orders of magnitude, resulting in distinct therapeutic windows and target engagement profiles [1]. Furthermore, the specific structural features of gelsemicine confer a unique toxicological signature, characterized by selective inhibition of ventral respiratory group (VRG) neurons, a property not shared by less toxic analogs [2]. A procurement decision based solely on class-level activity therefore risks experimental failure or safety incidents in vivo.

Gelsemicine (CAS 6887-28-1) Technical Evidence: Head-to-Head Quantitative Differentiation from Gelsemine, Koumine, and Gelsenicine


Gelsemicine Exhibits ~100-Fold Greater Analgesic Potency Than Gelsemine in the Hot Plate Assay

In a direct head-to-head comparison using the hot plate method in mice, gelsemicine demonstrated an ED50 value of 8.43 μg/kg, whereas gelsemine required an ED50 of 0.82 mg/kg to achieve comparable antinociceptive effects. This represents a nearly 100-fold difference in potency on a per-weight basis [1].

Analgesic Potency ED50 Comparison Gelsemium Alkaloids

Gelsemicine's Therapeutic Window is Drastically Narrower Than Gelsemine's, Demanding Precise Dosing

The therapeutic window of gelsemicine, defined as the ratio of LD50 to ED50, is approximately 22 (LD50=0.185 mg/kg; ED50=0.00843 mg/kg), whereas gelsemine exhibits a much wider margin of ~68 (LD50=56.2 mg/kg; ED50=0.82 mg/kg). This 3-fold narrower safety margin underscores gelsemicine's classification as a high-risk, high-potency tool compound [1].

Therapeutic Index LD50 Safety Margin

Gelsemicine's Absolute Oral Bioavailability is Exceptionally Low at 1.13%, Necessitating Parenteral Administration

Following intragastric administration in mice, the absolute oral bioavailability of gelsemicine was determined to be only 1.13% via UPLC-MS/MS analysis. This contrasts with the common assumption that many alkaloids exhibit moderate oral absorption, and it directly informs formulation and dosing route decisions [1].

Pharmacokinetics Bioavailability UPLC-MS/MS

Gelsemicine Demonstrates Potent Cytotoxic Activity Against A431 Epidermoid Carcinoma Cells, Unlike Many Other Gelsemium Alkaloids

In a panel of 14 Gelsemium alkaloids screened for cytotoxicity against the A431 human epidermoid carcinoma cell line, gelsemicine (compound 8) was among the four gelsedine-type alkaloids exhibiting potent cytotoxic effects. While exact IC50 values are not uniformly reported, its activity was notable in comparison to the majority of tested alkaloids, which showed weak or negligible cytotoxicity [1].

Cytotoxicity A431 Cells Anticancer Screening

Gelsemicine Binds GABAA Receptors with Higher Affinity Than Gelsemine, Correlating with Enhanced Toxicity

In silico docking studies reveal that gelsemicine exhibits a more favorable binding free energy (-10.88 kcal/mol) to the GABAA receptor orthosteric site compared to gelsemine (-7.44 kcal/mol). This ~3.4 kcal/mol difference suggests a significantly stronger interaction, which is consistent with gelsemicine's more potent inhibition of respiratory neurons [1].

GABAA Receptor Binding Affinity Neurotoxicity

Gelsemicine's Acute Lethal Dose (LD50) is 300- to 500-Fold Lower Than That of Gelsemine and Koumine

The subcutaneous LD50 of gelsemicine in mice is reported as 0.1-0.2 mg/kg, whereas gelsemine (intraperitoneal LD50: 56.2 mg/kg) and koumine (intraperitoneal LD50: 99 mg/kg) are orders of magnitude less acutely toxic. This ~300- to 500-fold difference in lethal dose defines gelsemicine as the most hazardous Gelsemium alkaloid and dictates stringent handling requirements [1].

Acute Toxicity LD50 Comparison Safety Profile

Optimal Procurement and Research Applications for Gelsemicine (CAS 6887-28-1)


CNS Receptor Pharmacology: High-Affinity Ligand for GABAA and Glycine Receptor Studies

Gelsemicine's superior binding affinity to GABAA receptors (-10.88 kcal/mol) and its demonstrated modulation of glycine receptors make it the preferred choice for mechanistic studies of inhibitory neurotransmission. Researchers investigating respiratory depression pathways or seeking a potent tool compound for electrophysiology should select gelsemicine over lower-affinity analogs like gelsemine [1][2].

Acute Toxicology and Antidote Development Programs

With an LD50 of 0.1-0.2 mg/kg in mice—300- to 500-fold lower than gelsemine—gelsemicine is the definitive compound for modeling Gelsemium poisoning and testing antidotes such as GABAA antagonists (e.g., flumazenil). Its well-characterized toxicity profile supports forensic toxicology and emergency medicine research [3][4].

High-Potency Analgesic Discovery: Proof-of-Concept Studies for Pain Targets

The ~100-fold greater analgesic potency of gelsemicine (ED50 = 8.43 μg/kg) compared to gelsemine (0.82 mg/kg) justifies its use in pain pathway studies where maximal efficacy at minimal dose is required. However, its narrow therapeutic window (LD50/ED50 = 22) means it is best suited for ex vivo assays or early-stage in vivo proof-of-concept with stringent dosing controls [5].

Natural Product Anticancer Screening: Focused Investigation of Cytotoxic Gelsedine-Type Alkaloids

Gelsemicine belongs to a select subset of Gelsemium alkaloids (including 14-acetoxygelsenicine and gelsedine) with confirmed cytotoxicity against A431 epidermoid carcinoma cells. For natural product chemists and cancer biologists, gelsemicine serves as a reference compound for structure-activity relationship (SAR) studies within this cytotoxic subgroup [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gelsemicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.